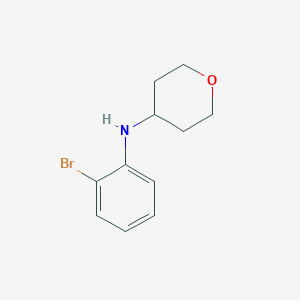

N-(2-bromophenyl)oxan-4-amine

Description

N-(2-bromophenyl)oxan-4-amine is a heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with an amine group linked to a 2-bromophenyl moiety. This structure combines aromatic and alicyclic components, making it a versatile intermediate in organic synthesis and drug discovery.

Properties

IUPAC Name |

N-(2-bromophenyl)oxan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c12-10-3-1-2-4-11(10)13-9-5-7-14-8-6-9/h1-4,9,13H,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLOJIGSBLKJLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)oxan-4-amine typically involves the bromination of a phenyl ring followed by the introduction of the oxan-4-amine group. One common method includes the reaction of 2-bromophenylamine with tetrahydro-2H-pyran-4-one under specific conditions to yield the desired product. The reaction conditions often involve the use of a suitable solvent and a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by amination reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(2-bromophenyl)oxan-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed:

Substitution Reactions: Products include various substituted phenyl derivatives.

Oxidation and Reduction Reactions: Products include oxides and reduced amines.

Coupling Reactions: Products include biaryl compounds and other coupled products.

Scientific Research Applications

Chemistry

N-(2-bromophenyl)oxan-4-amine serves as a valuable building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various organic reactions. Its unique structure allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry.

Biology

Research has indicated that this compound exhibits potential biological activities, including:

- Antimicrobial Properties: Studies suggest that the compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development.

- Anticancer Activity: Preliminary investigations show that this compound may interact with cellular pathways involved in cancer progression. It has been noted to affect the expression of proteins related to apoptosis, suggesting a mechanism for inducing cancer cell death .

Medicine

This compound is being explored for its therapeutic applications:

- Drug Development: The compound is considered a precursor for new drug candidates, particularly in oncology and infectious diseases. Its ability to modulate biological pathways makes it an attractive target for pharmaceutical research .

- Potential as a Nitric Oxide Donor: The furoxan moiety within similar compounds has been linked to nitric oxide release, which can have neuroprotective effects and influence cardiovascular health .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties allow it to be employed in various formulations, contributing to advancements in material science and chemical engineering.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds similar to this compound:

- Anticancer Activity : In vitro studies demonstrated that compounds with similar structures showed significant growth inhibition against various cancer cell lines, including leukemia and non-small cell lung cancer .

- Mechanism of Action : Research indicates that these compounds may induce apoptosis by downregulating anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax .

- Nitric Oxide Generation : Investigations into related furoxans have shown that they can release nitric oxide under certain conditions, contributing to their therapeutic effects against various diseases .

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)oxan-4-amine involves its interaction with specific molecular targets. The bromine atom and the oxan-4-amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions.

Comparison with Similar Compounds

Positional Isomers and Halogen Substitution

- 4-(3-Bromophenyl)oxan-4-amine (): Structural Difference: Bromine at the phenyl ring’s 3-position instead of 2. Implications: Positional isomerism alters steric interactions and electronic distribution.

- N-(4-Bromophenyl)-2,6-dimethyl-1,3-dioxan-4-amine (): Structural Features: Bromine at the phenyl 4-position; 1,3-dioxane ring with 2,6-dimethyl groups. Notable Properties:

- The 1,3-dioxane ring introduces two oxygen atoms, increasing polarity and hydrogen-bonding capacity.

- Crystallographic data reveal chair conformations and intermolecular N–H⋯O hydrogen bonds, stabilizing solid-state packing .

Heterocyclic Ring Modifications

- N-(4-Bromophenyl)-N,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazin-2-amine ():

- Structural Difference : Oxazine ring (six-membered with one oxygen and one nitrogen) instead of oxane.

- Implications :

Increased molecular weight (311.22 g/mol) and lipophilicity (XLogP3 = 3.4) compared to the oxane-based target compound .

- 4-(Benzo[d]oxazol-2-yl)-N-(2'-bromobiphenyl-2-yl)-1-methylpiperidin-4-amine (): Structural Features: Incorporates a benzoxazole moiety and biphenyl system. Notable Properties:

- Biphenyl systems are common in pharmaceuticals for modulating pharmacokinetic properties .

Biological Activity

N-(2-bromophenyl)oxan-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a brominated phenyl group attached to an oxanamine structure. The presence of the bromine atom may enhance the compound's lipophilicity and influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have shown efficacy as inhibitors of key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial survival, making them prime targets for antibacterial agents .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of oxanamines exhibit antimicrobial properties against various Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with DNA replication .

- Cytotoxic Effects : Research indicates that certain oxanamine derivatives can exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms. This suggests a dual potential for both antibacterial and anticancer applications .

Antibacterial Activity

A study evaluated the antibacterial activity of several oxanamine derivatives, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with varying Minimum Inhibitory Concentrations (MICs). For instance:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Escherichia coli |

| N-(4-chlorophenyl)oxan-4-amine | 16 | Staphylococcus aureus |

These findings indicate that this compound has promising antibacterial properties, warranting further investigation into its mechanism and efficacy .

Anticancer Activity

In another study focusing on the cytotoxic effects of oxanamine derivatives on cancer cell lines, this compound was tested against various types of cancer cells. The compound exhibited IC50 values indicating significant cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HeLa (Cervical Cancer) | 8 |

These results suggest that this compound may serve as a lead compound for further development in anticancer therapies .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to its biological targets. These studies reveal that the compound binds effectively to the active sites of DNA gyrase and topoisomerase IV, suggesting a competitive inhibition mechanism. The docking scores indicate a favorable binding mode comparable to known inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.